

Frequently Asked Questions (FAQs) on Paxalisib Resistance

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Compound Focus: Paxalisib

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- **Q: What are the primary mechanisms of resistance to paxalisib combinations?**
 - **A:** A key mechanism is **metabolic adaptation**. Research in diffuse intrinsic pontine glioma (DIPG) shows that **ONC201/paxalisib** combination resistance can involve activation of the **PI3K/Akt signaling pathway** as a compensatory survival mechanism when mitochondrial energy homeostasis is disrupted [1]. In breast cancer, resistance is also linked to the **epigenetic regulator EZH2**, which **paxalisib** can modulate to re-sensitize tumors to treatment [2] [3].
- **Q: How can we experimentally model and assess resistance to paxalisib combinations?**
 - **A:** Preclinical models are crucial. The synergy between **paxalisib** and immunotherapies like pembrolizumab was established in **triple-negative breast cancer (TNBC) preclinical models**, demonstrating enhanced T-cell infiltration and tumor regression [2]. For metabolic resistance, **DIPG neurosphere cell cultures** treated with **ONC201** and **paxalisib** have been used to show how inhibiting PI3K/Akt counteracts resistance [1].
- **Q: Are there biomarkers that can predict response or resistance?**
 - **A:** Early clinical data is identifying potential biomarkers. In a phase 1b trial for metastatic TNBC, a combination of **paxalisib**, pembrolizumab, and chemotherapy led to a rapid reduction of **Circulating Tumor Cells (CTCs)** and **CTC clusters**, which are associated with metastatic competence and therapy resistance [3]. The presence of **PIK3CA mutations** has been associated with increased sensitivity to **ONC201**, suggesting it may be a predictive biomarker for combination therapy response in certain contexts [1].

Experimental Protocols & Data Summary

The tables below summarize key experimental details from recent studies on **paxalisib** combinations.

Table 1: Clinical Trial Data for Paxalisib Combinations

Cancer Type	Combination Therapy	Phase	Key Findings / Mechanism	Reference
Solid Tumor BM/LM (with PI3K pathway alterations)	Paxalisib + Radiation Therapy (RT)	I	Established MTD of 45 mg/day; 72% of evaluable patients achieved partial CNS response [4].	
Metastatic TNBC	Paxalisib + Pembrolizumab + Chemotherapy	Ib	>50% reduction in CTCs and CTC clusters after one cycle; reduction in mesenchymal phenotype of CTCs [3].	
H3K27-altered DMG/DIPG	Paxalisib + ONC201	II (Ongoing)	Preclinical rationale: PI3K/Akt inhibition counteracts metabolic adaptation to ONC201 [1].	

Table 2: Preclinical Models for Investigating Resistance

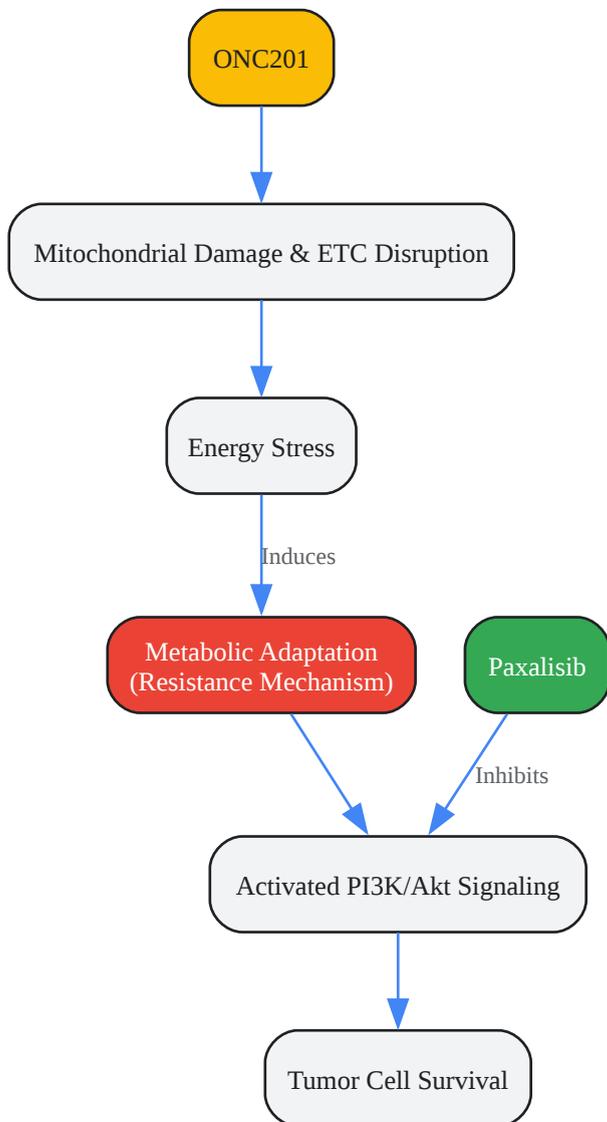
Experimental Model	Cancer Type	Treatment Combination	Key Readouts
Patient-derived DIPG neurospheres [1]	Diffuse Midline Glioma	ONC201 + Paxalisib	Cell proliferation (Resazurin assay), Apoptosis (Annexin-V FITC), Colony formation (Soft agar), Protein expression (Western blot)
Preclinical TNBC models [2]	Triple-Negative	Paxalisib + Anti-PD-1 (e.g., Pembrolizumab)	Tumor volume, Survival, Immune cell infiltration (CD4+/CD8+ T cells by flow)

Experimental Model	Cancer Type	Treatment Combination	Key Readouts
	Breast Cancer		cytometry), Tumor microenvironment remodeling

Signaling Pathways in Resistance

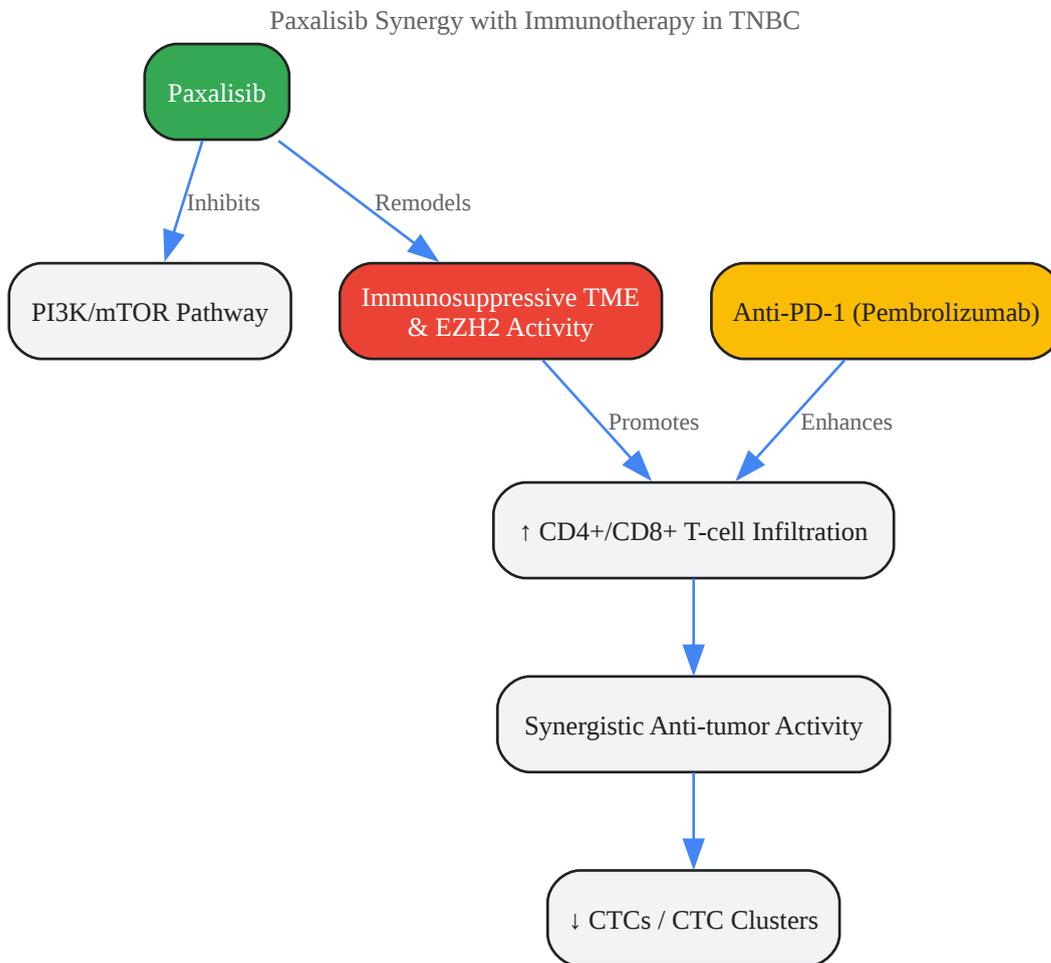
The following diagrams illustrate the key molecular interactions and resistance mechanisms discussed in the research.

Paxalisib Combo Resistance in Glioma



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*Diagram 1: Overcoming Metabolic Adaptation in Glioma. ONC201 causes mitochondrial damage, leading to energy stress. In a resistance mechanism, this triggers metabolic adaptation via PI3K/Akt signaling. **Paxalisib** targets this pathway to restore sensitivity [1].*



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*Diagram 2: Synergy with Immunotherapy in TNBC. **Paxalisib** remodels the immunosuppressive tumor microenvironment (TME) by inhibiting the PI3K/mTOR pathway and modulating EZH2. This enhances T-cell infiltration and synergizes with checkpoint inhibitors to reduce metastasis (CTCs) [2] [3].*

Troubleshooting Guide: Common Experimental Challenges

- **Challenge: Lack of Efficacy in In Vivo Models**

- **Potential Cause:** The tumor model may not have the relevant genetic background (e.g., absence of PI3K pathway mutations).
- **Solution:** Genotype your models. Evidence suggests tumors with **PI3KCA mutations or PTEN loss** may be more sensitive to **paxalisib**-containing regimens [4] [1]. Ensure **paxalisib** is dosed correctly; the established Maximum Tolerated Dose (MTD) with concurrent radiation is **45 mg/day** in humans [4].

- **Challenge: Differentiating PI3K vs. Dual PI3K/mTOR Inhibition**

- **Potential Cause:** In some cancers, inhibiting PI3K alone is insufficient to block the pathway due to feedback loops or mTOR-driven resistance.
- **Solution:** Use a dual inhibitor like **paxalisib**. Preclinical data in TNBC confirms that **dual targeting of PI3K and mTOR**, but not PI3K alone, is required to effectively inhibit cancer cell proliferation and migration [2].

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